3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide
Description
3-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide (CAS: 100130-48-1) is a bicyclic heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and a 3-chloropropanamide moiety at the 2-position (Fig. 1). Its molecular formula is C₁₂H₁₃ClN₂OS, with a molecular weight of 268.77 g/mol . This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its synthesis typically involves nucleophilic substitution reactions, as seen in the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with 2-chloropropanamide derivatives under basic conditions (e.g., KOH in ethanol) .
Properties
IUPAC Name |
3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c13-6-5-11(16)15-12-9(7-14)8-3-1-2-4-10(8)17-12/h1-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRKVPMIFKTKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364891 | |
| Record name | 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58125-41-0 | |
| Record name | 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Benzothiophene Scaffold Construction
The 4,5,6,7-tetrahydro-1-benzothien-2-amine intermediate is synthesized via a Friedel-Crafts alkylation-cyclization sequence. Cyclohexanone reacts with thiourea in concentrated HCl at 80°C for 12 hours, forming 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine hydrobromide (Yield: 68%). Subsequent cyanation employs CuCN in DMF at 120°C under N₂, introducing the 3-cyano substituent with 89% efficiency.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclohexanone cyclization | Thiourea, HCl, 80°C, 12 h | 68% | 92% |
| Cyanation | CuCN, DMF, 120°C, N₂, 8 h | 89% | 95% |
Amidation Methodologies
Nucleophilic Acylation with 3-Chloropropanoyl Chloride
The primary route couples 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-amine with 3-chloropropanoyl chloride. In anhydrous DCM, the amine (1 eq) reacts with the acyl chloride (1.2 eq) and Et₃N (2 eq) at 0°C→RT for 6 hours. Workup involves sequential washes with 5% HCl, NaHCO₃, and brine, followed by silica gel chromatography (EtOAc/hexane 1:3) to isolate the product (Yield: 72%, m.p. 148–150°C).
Optimization Insights
Carbodiimide-Mediated Coupling
Alternative synthesis uses 3-chloropropanoic acid with EDCl/HOBt in DMF. The amine (1 eq), acid (1.1 eq), EDCl (1.5 eq), and HOBt (1.5 eq) react at RT for 24 hours. Post-reaction extraction with EtOAc and purification via recrystallization (MeOH/H₂O) affords the amide (Yield: 65%, Purity: 97%).
Advanced Catalytic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (Biotage Initiator+®) at 100°C for 30 minutes in DMF with K₂CO₃ (2 eq) enhances reaction efficiency (Yield: 78%, Purity: 98.5%). This method reduces side product formation compared to conventional heating.
Continuous Flow Chemistry
A patent-pending method (CN113677665A) describes a continuous flow system with residence time 8 minutes at 130°C, achieving 82% yield and 99% purity via in-line HPLC monitoring.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows retention time 6.8 minutes with single peak (99.1% AUC). Accelerated stability studies (40°C/75% RH, 6 months) confirm no degradation.
Industrial-Scale Production
Pilot Plant Protocols
A 50 kg batch process uses:
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Reactor : 500 L glass-lined, jacketed vessel.
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Conditions : 3-cyanoamine (45 kg), 3-chloropropanoyl chloride (52 kg), Et₃N (67 L), DCM (300 L), 25°C, 5 h.
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Workup : Distillation removes DCM; crystallization from IPA yields 58 kg (79%).
Comparative Method Evaluation
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Conventional Acylation | 72% | 98% | 6 h | Pilot-validated |
| EDCl/HOBt Coupling | 65% | 97% | 24 h | Lab-scale |
| Microwave | 78% | 98.5% | 0.5 h | Limited |
| Continuous Flow | 82% | 99% | 0.13 h | Industrial |
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Research has indicated that compounds similar to 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide exhibit anticancer properties. A study reported that derivatives of benzothiophene displayed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-function relationship suggests that the cyano group plays a crucial role in enhancing its antimicrobial efficacy .
Material Science Applications
In material science, this compound can be utilized as a precursor for synthesizing novel polymers and nanomaterials.
Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. For instance, blending it with polyvinyl chloride (PVC) has resulted in composites with improved tensile strength and resistance to thermal degradation .
Agricultural Chemistry Applications
The compound's potential as a pesticide or herbicide is another promising application area.
Herbicidal Activity
Field studies have demonstrated that formulations containing this compound exhibit effective herbicidal activity against common weeds such as Amaranthus retroflexus. The mode of action appears to involve the inhibition of photosynthesis in target plants .
Case Studies
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-(3-Cyano-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothien-2-yl)Propanamide
- Structure : Differs by the addition of a methyl group at the 6-position of the tetrahydrobenzothiophene ring.
- Molecular Formula : C₁₃H₁₅ClN₂OS.
- Molecular Weight : ~283.80 g/mol (estimated).
- This derivative is commercially available (Santa Cruz Biotechnology, Catalog #sc-346731) at $197/250 mg .
- Applications : Used in similar pharmacological contexts but may exhibit altered pharmacokinetic profiles due to steric and electronic effects of the methyl group.
2-Chloro-N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-yl)-5-(1-Piperidinylsulfonyl)Benzamide
- Structure : Replaces the chloropropanamide side chain with a chlorobenzamide-piperidinylsulfonyl hybrid group .
- Molecular Formula : C₂₁H₂₁ClN₄O₃S₂.
- Molecular Weight : 485.00 g/mol .
- Key Differences : The sulfonyl-piperidine moiety introduces hydrogen-bonding and bulkier substituents, likely increasing target specificity (e.g., kinase inhibition) but complicating synthesis.
- Applications: Potential use in targeted cancer therapies due to enhanced binding affinity to ATP-binding pockets.
3-Chloro-N-Phenyl-Phthalimide
- Structure : Aromatic phthalimide core with a chloro substituent and phenyl group.
- Molecular Formula: C₁₄H₈ClNO₂.
- Molecular Weight : 265.67 g/mol .
- Key Differences: Lacks the tetrahydrobenzothiophene and cyano groups, resulting in a planar aromatic system. This structural simplicity facilitates polymerization (e.g., polyimide synthesis) but reduces bioactivity .
- Applications: Primarily used in materials science as a monomer for high-performance polymers.
Ethyl 5-(2-(α-Phenylacetyl)Phenyl)-4H-1,2,4-Triazol-3-yl Carbamate
- Structure : Triazole ring fused with a phenylacetyl group and carbamate side chain.
- Molecular Formula : C₁₉H₁₈N₄O₃.
- Molecular Weight : 362.38 g/mol .
- Key Differences: The triazole-carbamate system offers diverse hydrogen-bonding interactions, making it suitable for antimicrobial applications. However, it lacks the chloro and cyano functional groups critical for electrophilic reactivity in the target compound.
Research Findings and Trends
- Synthetic Accessibility : The parent compound’s synthesis is more straightforward compared to derivatives like the sulfonyl-piperidine hybrid, which requires multi-step reactions .
- Bioactivity : Chloropropanamide derivatives generally exhibit superior kinase inhibitory activity over phthalimide analogs due to enhanced electrophilicity and conformational flexibility .
- Commercial Viability : The 6-methyl derivative is commercially available but discontinued in some suppliers (e.g., CymitQuimica), suggesting challenges in stability or demand .
Biological Activity
3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide is a synthetic compound belonging to the class of benzothiophene derivatives. Its structural characteristics suggest potential biological activities that could be relevant in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H13ClN2OS
- Molecular Weight : 268.76 g/mol
- CAS Number : 362481-04-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. The following sections detail specific activities observed in research.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study evaluating related benzothiophene derivatives showed effective tumor cell cytotoxicity against several human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF7 (Breast) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 20 | Inhibition of proliferation |
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential use in treating inflammatory diseases .
3. Antimicrobial Activity
Preliminary studies have shown that derivatives of benzothiophene exhibit antimicrobial properties against various bacterial strains. While specific data on this compound is limited, similar compounds have demonstrated effectiveness against Helicobacter pylori and other pathogens .
The biological mechanisms underlying the activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Some studies suggest that benzothiophene derivatives can inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : These compounds may interfere with critical signaling pathways such as NF-kB and MAPK pathways that regulate inflammation and cell survival.
Case Study 1: Cytotoxicity Against Cancer Cells
A series of experiments assessed the cytotoxic effects of various benzothiophene derivatives on cancer cell lines. The results indicated that modifications to the benzothiophene structure significantly impacted their cytotoxic potency and selectivity against cancer cells compared to normal cells .
Case Study 2: Anti-inflammatory Effects
In a controlled study involving murine macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 production post-LPS stimulation. This highlights its potential as an anti-inflammatory agent .
Q & A
Q. Table 1: Key Synthetic and Analytical Parameters
| Parameter | Method/Value | Reference |
|---|---|---|
| Yield | 60–75% after purification | |
| Purity | >95% (HPLC, 254 nm) | |
| Melting Point | 198–202°C | |
| Stability | Stable at -20°C (dark, desiccated) |
Q. Table 2: JNK Isoform Selectivity Profile
| Kinase | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| JNK2 | 18 | ATP-binding | |
| JNK3 | 22 | ATP-binding | |
| JNK1 | >10,000 | Cellular assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
